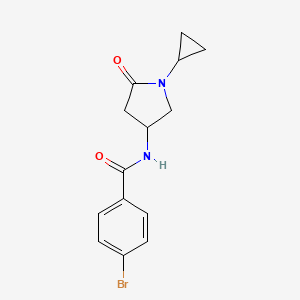
4-bromo-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound is a potent inhibitor of a specific enzyme known as fatty acid amide hydrolase (FAAH), which plays a crucial role in regulating the endocannabinoid system (ECS) in the human body.
Applications De Recherche Scientifique
Synthesis and Characterization
- Research has focused on the synthesis and structural characterization of compounds related to "4-bromo-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide". These studies involve complex synthetic routes to create novel compounds with potential therapeutic applications, such as non-peptide CCR5 antagonists, which are crucial for understanding their chemical properties and biological activities (Bi, 2014), (Cheng De-ju, 2014).
Biological Activity Prediction
- Predictive studies on the biological activity of synthesized compounds containing the pyrrolidin-3-yl benzamide moiety have been conducted, indicating potential therapeutic applications. These predictions are based on structural analyses and highlight the importance of such compounds in drug discovery processes (Kharchenko et al., 2008).
Molecular Interactions and Apoptosis Induction
- Investigations into the molecular interactions and potential apoptosis-inducing properties of similar compounds have been reported. These studies focus on understanding the mechanisms by which these compounds can interact with biological targets, potentially leading to the development of new therapeutic agents for cancer treatment (Saeed et al., 2020), (Khanna et al., 2004).
Synthesis of Impurities in Pharmaceuticals
- Synthesis and characterization of impurities introduced by similar structural motifs in pharmaceutical compounds have been explored. This research is crucial for ensuring the safety and efficacy of pharmaceuticals by identifying and controlling potential impurities (Li Xing-yu, 2015).
Propriétés
IUPAC Name |
4-bromo-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c15-10-3-1-9(2-4-10)14(19)16-11-7-13(18)17(8-11)12-5-6-12/h1-4,11-12H,5-8H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETWUHDMNXTSPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

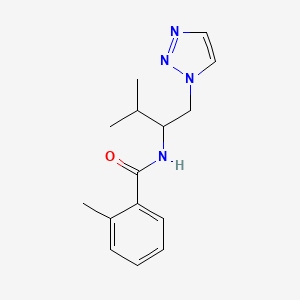
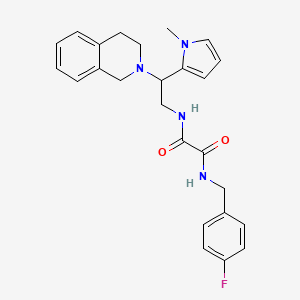
![1-[2-(4-Methyl-1,3-thiazol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2923229.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2923233.png)
![2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diisopropyl-2-oxoacetamide](/img/structure/B2923235.png)
![3-methyl-1-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2923237.png)
![2-{[4-(Tert-butyl)anilino]methyl}benzenol](/img/structure/B2923238.png)
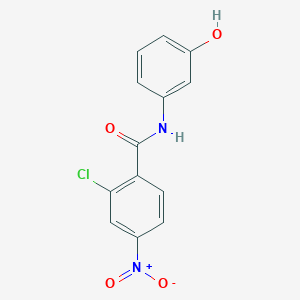

![2,4,6,7-Tetramethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile](/img/structure/B2923242.png)
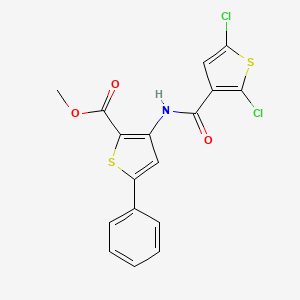
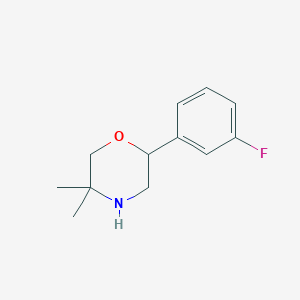
![N-(2-methylbenzo[d]thiazol-5-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide](/img/structure/B2923245.png)
![Tert-butyl 2-chloro-4-(trifluoromethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B2923247.png)